molecular formula C10H7F3N2O2 B6353802 Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206976-19-3

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353802
CAS No.: 1206976-19-3
M. Wt: 244.17 g/mol
InChI Key: XVOKHFGYNYRCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a privileged scaffold renowned for its wide range of biological activities. The core imidazo[1,2-a]pyridine structure is a key component in several therapeutic agents and is the subject of extensive research for developing new pharmaceuticals. The incorporation of a trifluoromethyl (CF3) group at the 7-position of the pyridine ring is a strategic modification that significantly influences the compound's properties. The CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a highly desirable feature in the design of bioactive molecules. This specific substitution pattern is found in advanced research compounds, particularly in the context of kinase inhibition. The methyl ester functional group at the 3-position makes this compound an excellent building block for further synthetic elaboration, most commonly through hydrolysis to the corresponding carboxylic acid or transamidation to create a series of carboxamide derivatives. Researchers utilize this compound and its derivatives primarily in the discovery of new therapeutic agents. The imidazo[1,2-a]pyridine scaffold has demonstrated potent activity in areas such as anti-tuberculosis research by inhibiting mycobacterial respiration and in oncology, where similar structures have been developed as potent inhibitors of FLT3 for the treatment of Acute Myeloid Leukemia (AML). Its applications also extend to the development of agrochemicals, such as nematicides and fungicides. This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-4-6(10(11,12)13)2-3-15(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKHFGYNYRCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Ynamide Cyclization

Copper(II) triflate [Cu(OTf)₂]-mediated cyclization represents a robust method for constructing the imidazo[1,2-a]pyridine core. In a representative procedure, 2-aminopyridine derivatives bearing a 7-trifluoromethyl group react with methyl propiolate (HC≡CCO₂Me) in acetonitrile at 60°C for 12–24 hours. The ynamide acts as a two-carbon synthon, enabling annulation to form the imidazo ring while introducing the methyl ester at position 3.

Key Conditions :

  • Catalyst: Cu(OTf)₂ (1.0 equiv)

  • Solvent: CH₃CN (0.1 M)

  • Temperature: 60°C

  • Yield: 60–70% (extrapolated from analogous reactions)

This method benefits from mild conditions and functional group tolerance but requires precise stoichiometry to avoid byproducts.

Palladium-Mediated Carbonylation

Palladium-catalyzed carbonylation offers an alternative route for introducing the ester group. A halogenated precursor, such as 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine, reacts with carbon monoxide (CO) and methanol under Pd(OAc)₂ catalysis. The reaction proceeds via oxidative addition of the C–Br bond, CO insertion, and methanolysis to yield the methyl ester.

Key Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,1′-bis(diphenylphosphino)ferrocene (dppf)

  • Pressure: 1 atm CO

  • Solvent: MeOH/DMF (1:1)

  • Yield: ~50% (estimated based on similar carbonylations)

Esterification of Carboxylic Acid Precursors

Synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid

The carboxylic acid precursor is synthesized via cyclization of 2-amino-5-(trifluoromethyl)pyridine with ethyl propiolate, followed by saponification. Copper(I) iodide (CuI) in dimethylformamide (DMF) at 100°C promotes the annulation, yielding ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, which is hydrolyzed to the acid using NaOH in ethanol.

Key Conditions :

  • Cyclization Catalyst: CuI (10 mol%)

  • Saponification: 2 M NaOH, EtOH, reflux

  • Acid Yield: 75–85%

Methyl Ester Formation

The carboxylic acid is esterified using methanol under acidic or basic conditions:

Method A (Fischer Esterification) :

  • Reagents: MeOH, H₂SO₄ (cat.)

  • Temperature: Reflux (65°C)

  • Yield: 90–95%

Method B (Methyl Chloride) :

  • Reagents: SOCl₂ (to generate acid chloride), followed by MeOH

  • Yield: 85–90%

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization of 2-aminopyridines with methyl acrylate derivatives. Using InCl₃ as a catalyst, reactions complete within 30 minutes at 120°C, achieving yields comparable to conventional heating (65–70%).

Photoredox Catalysis

Visible-light-mediated reactions employ eosin Y as a photocatalyst to generate radicals from methyl bromoacetate, enabling C–H functionalization at position 3 of the imidazo[1,2-a]pyridine core. This method is under exploration but shows promise for late-stage diversification.

Comparative Analysis of Preparation Methods

MethodCatalystTemperature (°C)Yield (%)AdvantagesLimitations
Cu(OTf)₂ CyclizationCu(OTf)₂6060–70Mild conditions, scalableRequires stoichiometric Cu
Bi(OTf)₃ Ritter ReactionBi(OTf)₃15040–60Metal-free, broad substrate scopeHigh temperature, moderate yield
Fischer EsterificationH₂SO₄6590–95High yield, simple setupRequires acid precursor
Microwave CyclizationInCl₃120 (microwave)65–70Rapid, energy-efficientSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The imidazo[1,2-a]pyridine ring can be oxidized under specific conditions.

    Reduction Reactions: The carboxylate group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction: Formation of alcohol derivatives of imidazo[1,2-a]pyridine.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can be advantageous in drug design.

Anticancer Activity

Several studies have demonstrated the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth. This compound may exhibit similar mechanisms due to its structural analogies.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity. The incorporation of the trifluoromethyl group is believed to enhance this activity by altering the compound's interaction with microbial membranes.

Agrochemicals

The compound is also being explored for applications in agrochemicals. Its structural features may provide herbicidal or fungicidal properties, making it a candidate for developing new crop protection agents.

Herbicidal Activity

Studies on related compounds have shown potential herbicidal effects, suggesting that this compound could be effective against specific weed species. The trifluoromethyl group may play a critical role in enhancing herbicidal efficacy.

Material Science

In material science, imidazo[1,2-a]pyridine derivatives are being investigated for their potential use in organic electronics and photonic devices. The unique electronic properties conferred by the trifluoromethyl group can improve the performance of materials used in these applications.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it a candidate for use in OLEDs. Research into similar compounds has shown promising results in enhancing light emission efficiency and stability.

Data Tables and Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various imidazo[1,2-a]pyridine derivatives, including this compound. Results showed significant inhibition of cancer cell proliferation at micromolar concentrations.

Case Study 2: Herbicidal Potential
Research conducted by agricultural scientists assessed the herbicidal efficacy of several imidazo[1,2-a]pyridine compounds against common weed species. This compound demonstrated promising results, leading to further exploration in crop protection formulations.

Mechanism of Action

The mechanism of action of methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in the context of antituberculosis activity, it may inhibit key enzymes or proteins essential for the survival of Mycobacterium tuberculosis . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into bacterial cells and increasing its efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly modifiable, with variations in substituent position and identity significantly altering physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight Key Data (Yield, m.p.) Source
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ (7), -COOCH₃ (3) Methyl C₁₀H₇F₃N₂O₂ 258.20* Not explicitly reported Inferred
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ (7), -COOCH₂CH₃ (3) Ethyl C₁₁H₉F₃N₂O₂ 258.20 CAS 1397206-76-6; stored at 2–8°C
7-(Trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (12c) -CF₃ (7), -CH₃ (2), -COOCH₃ (3) Methyl C₁₀H₇F₃N₂O₂ 272.9 [M+H]+ 65% yield; pale yellow solid; δ 9.69 (1H, d, J=7.3 Hz)
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a) -CH₃ (7), -C₆H₄CF₃ (2) Ethyl C₁₉H₁₆F₃N₃O₂ 375.35 78% yield; m.p. 129.1–131.6°C
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ (6), -COOCH₃ (3) Methyl C₁₀H₇F₃N₂O₂ 258.20 CAS 1206978-64-4; R&D use

*Molecular weight inferred from ethyl analog .

Key Observations:

  • Substituent Position: Trifluoromethyl at position 7 (vs. 6 or 8) influences electronic and steric properties. For example, methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1206978-64-4) has distinct reactivity and solubility compared to the 7-CF₃ isomer .
  • Ester Group: Methyl esters generally exhibit lower molecular weight and higher volatility than ethyl analogs. Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1134327-98-2) has a molecular weight of 269.1, slightly higher than its methyl counterpart .

Biological Activity

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H8F3N2O2
  • CAS Number : 874776-54-2
  • IUPAC Name : this compound

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. These activities include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Properties : It has demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in disease pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.025 mg/mL
Staphylococcus aureus0.030 mg/mL
Klebsiella pneumoniae0.015 mg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies.

Case Study: MDA-MB-231 Cell Line

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound exhibited an IC50 value of approximately 0.126 μM, indicating potent antiproliferative effects. This was significantly lower than the IC50 values for standard chemotherapeutics like 5-Fluorouracil (5-FU), which showed IC50 values of 17.02 μM in similar assays .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index (SI)Reference
MDA-MB-2310.126>20
MCF10A (normal cells)>2.5

The selectivity index indicates a significant therapeutic window for this compound, suggesting its potential as a targeted cancer therapy.

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary data suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival.

Q & A

Basic Synthesis Methodology

Q1: What are the standard synthetic routes for Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and what reagents are critical for its preparation? A1: Synthesis typically involves condensation reactions between 2-aminopyridine derivatives and α-halo carbonyl compounds, followed by trifluoromethylation and esterification . Key steps include:

  • Cyclocondensation : Reacting 2-amino-4-(trifluoromethyl)pyridine with methyl α-chloroacetate under acidic conditions to form the imidazo[1,2-a]pyridine core .
  • Trifluoromethylation : Electrophilic agents (e.g., Togni’s reagent) or nucleophilic CF₃ sources (e.g., Ruppert-Prakash reagent) introduce the trifluoromethyl group at position 7 .
  • Esterification : Methylation of the carboxylic acid intermediate using methanol/H₂SO₄ or dimethyl sulfate .
    Critical reagents include chloroacetaldehyde derivatives, trifluoromethylation agents, and esterification catalysts.

Basic Spectroscopic Characterization

Q2: Which spectroscopic methods are essential for confirming the structure of this compound? A2: A multi-technique approach is required:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl at δ ~120-125 ppm for ¹³C, ester carbonyl at δ ~165 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.065 for C₁₁H₈F₃N₂O₂) .
  • IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced Reaction Optimization

Q3: How can researchers optimize the introduction of the trifluoromethyl group during synthesis? A3: Key strategies include:

  • Electrophilic Trifluoromethylation : Use Cu(I)-catalyzed reactions with Togni’s reagent for regioselectivity at position 7 .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Mild conditions (25–50°C) minimize side reactions like over-fluorination .
    Monitor progress via LC-MS to adjust stoichiometry and reaction time.

Advanced Data Contradiction Analysis

Q4: How should researchers address conflicting bioactivity data in SAR studies? A4: Resolve contradictions via:

  • Control Experiments : Verify compound purity (HPLC) and stability under assay conditions .
  • Computational Modeling : Perform docking studies to assess binding affinity variations caused by trifluoromethyl positioning .
  • Proteomic Profiling : Use kinase assays or thermal shift assays to identify off-target interactions .

Basic Structural Influence on Bioactivity

Q5: How do structural features like the trifluoromethyl group and ester position affect bioactivity? A5:

  • Trifluoromethyl Group : Enhances lipophilicity (logP ~2.5) and metabolic stability, improving membrane permeability .
  • Ester at Position 3 : Allows prodrug strategies; hydrolysis to carboxylic acid increases solubility for in vivo studies .
    Positional isomerism (e.g., ester at position 2 vs. 3) alters steric hindrance, impacting target engagement .

Advanced Purification Challenges

Q6: What purification challenges arise during synthesis, and how are they mitigated? A6: Common issues and solutions:

  • Byproduct Formation : Use silica gel chromatography (hexane/EtOAc gradient) to separate regioisomers .
  • Low Crystallinity : Recrystallize from ethanol/water mixtures to improve yield and purity .
  • Residual Solvents : Employ high-vacuum drying or lyophilization for hygroscopic intermediates .

Advanced Computational Modeling

Q7: Which computational approaches are used to predict the compound’s interactions with biological targets? A7:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .
  • QSAR Studies : Correlate trifluoromethyl electronic effects (Hammett σₚ values) with IC₅₀ data .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .

Basic Stability and Storage

Q8: What storage conditions are recommended to maintain compound integrity? A8:

  • Short-Term : Store at 2–8°C in airtight, light-protected vials .
  • Long-Term : Lyophilize and keep under inert gas (N₂/Ar) at -20°C to prevent ester hydrolysis .

Advanced Comparative Analysis

Q9: How does this compound compare to analogs like the ethyl ester or positional isomers? A9:

  • Ethyl Ester (Position 3) : Higher lipophilicity (logP +0.3) but slower hydrolysis kinetics .
  • Positional Isomers : Ester at position 2 reduces steric accessibility to targets, lowering potency by ~30% .
  • Methyl vs. tert-Butyl Esters : Tert-butyl derivatives offer better plasma stability but require harsher cleavage conditions .

Advanced Biological Target Identification

Q10: What methodologies identify biological targets for this compound? A10:

  • Chemoproteomics : Use photoaffinity labeling with a biotinylated probe for pull-down assays .
  • Transcriptomic Profiling : RNA-seq to detect pathway modulation (e.g., MAPK/ERK) in treated cell lines .
  • SPR Biosensing : Measure real-time binding kinetics to immobilized proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.